2,4-dibromo-6-(2,3-dihydro-1H-perimidin-2-yl)phenol
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Overview
Description
2,4-dibromo-6-(2,3-dihydro-1H-perimidin-2-yl)phenol is a chemical compound with the molecular formula C17H12Br2N2O and a molecular weight of 420.106 g/mol . This compound is known for its unique structure, which includes bromine atoms and a perimidinyl group attached to a phenol ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-6-(2,3-dihydro-1H-perimidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, debrominated phenols, and substituted phenols with various functional groups .
Scientific Research Applications
2,4-dibromo-6-(2,3-dihydro-1H-perimidin-2-yl)phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-(2,3-dihydro-1H-perimidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The bromine atoms and perimidinyl group play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dibromo-6-(bromomethyl)phenol
- 2,4-dibromo-6-(2,3-dimethyl-phenylimino)-methyl-phenol
- 2,4-dibromo-6-(2,3-dichloro-phenylimino)-methyl-phenol
Uniqueness
2,4-dibromo-6-(2,3-dihydro-1H-perimidin-2-yl)phenol is unique due to the presence of the perimidinyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C17H12Br2N2O |
---|---|
Molecular Weight |
420.1 g/mol |
IUPAC Name |
2,4-dibromo-6-(2,3-dihydro-1H-perimidin-2-yl)phenol |
InChI |
InChI=1S/C17H12Br2N2O/c18-10-7-11(16(22)12(19)8-10)17-20-13-5-1-3-9-4-2-6-14(21-17)15(9)13/h1-8,17,20-22H |
InChI Key |
HESJZHQPMNECEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
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